(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

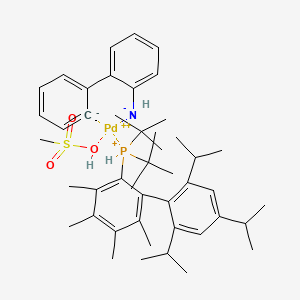

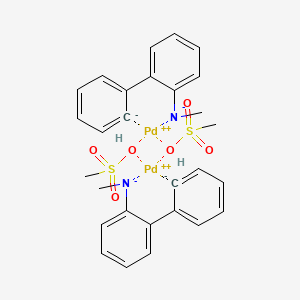

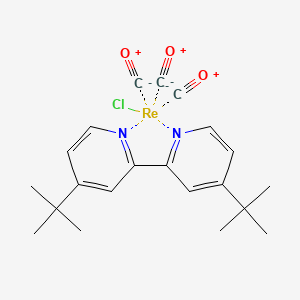

“(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%” is a dimeric palladium precursor . It is a pale yellow to light gray powder . The molecular formula is C28H30N2O6Pd2S2 and the molecular weight is 767.52g/mol .

Synthesis Analysis

This compound, when treated with phosphines at room temperature in dichloromethane, provides N-substituted precatalysts .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H30N2O6Pd2S2 . The InChI representation isInChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12 (13)11-7-3-2-4-8-11;2*1-5 (2,3)4;;/h2*2-7,9-10H,1H3;2*1H3, (H,2,3,4);;/q2*-2;;;2*+2; . Chemical Reactions Analysis

This compound is used as a precursor in various chemical reactions. It is particularly useful in the aminocarbonylation of (hetero)aryl bromides, and general C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis

The compound is a pale yellow to light gray powder . It has a molecular weight of 767.52g/mol and a molecular formula of C28H30N2O6Pd2S2 . It is air sensitive .Applications De Recherche Scientifique

Drug Development and Diagnostic Tools

- Compounds with complex structures similar to "(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer" are frequently explored in drug development for their potential biological activities. For instance, rucaparib camsylate, a compound with a detailed chemical structure involving methanesulfonic acid, has been evaluated for its efficacy in ovarian cancer therapy through PARP inhibition. This highlights the potential for complex compounds to serve as key components in targeted therapies for various diseases (Jenner, Sood, & Coleman, 2016).

Material Science and Catalysis

- In material science, the synthesis and characterization of new compounds often pave the way for innovations in catalysis and materials with unique properties. For example, new heteroleptic Ni(ii) complexes have been synthesized and characterized, showing potential for electrocatalytic oxygen evolution studies. Such research underscores the importance of synthesizing and understanding complex compounds for advancing material science (Anamika et al., 2020).

Supramolecular Chemistry

- The study of supramolecular assembly through hydrogen bonding is another area where complex molecules find application. For instance, phenyl-bis-(4,5-dihydroxy-2,7-disulfonato-3-naphthyl)methane demonstrates the ability to form dimers through hydrogen bonding, illustrating the potential of complex molecules in the design of novel supramolecular structures (Yue & Poh, 2019).

Mécanisme D'action

Target of Action

It is known that this compound is used as a palladium catalyst , suggesting that its targets are likely to be specific organic compounds in chemical reactions.

Mode of Action

The compound acts as a catalyst in organic synthesis reactions . It is involved in C-C bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions in organic synthesis . By acting as a catalyst, it speeds up reactions without being consumed, enabling the efficient production of desired products.

Action Environment

The compound is sensitive to air , indicating that its stability and efficacy could be influenced by exposure to oxygen. It is also soluble in water, organic solvents, and some common acids and bases , suggesting that its action could be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer acts as a catalyst in numerous biochemical reactions, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. It interacts with enzymes and proteins involved in these reactions, facilitating the transfer of functional groups and enhancing reaction rates. The compound’s palladium center coordinates with substrates, stabilizing transition states and lowering activation energies . This interaction is crucial in processes such as aminocarbonylation and cross-coupling reactions, where the compound’s catalytic efficiency is highly valued .

Cellular Effects

In cellular environments, (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes, by modulating phosphorylation events. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell growth and differentiation . The compound’s ability to interact with cellular proteins and enzymes makes it a potent agent in biochemical research and therapeutic applications.

Molecular Mechanism

The molecular mechanism of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer involves its binding to specific biomolecules, including enzymes and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit metalloproteinases by coordinating with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

Over time, the effects of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer in laboratory settings can vary. The compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its catalytic activity can diminish over time due to gradual decomposition . Its initial impact on cellular functions remains significant, making it a valuable tool in short-term biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer are dose-dependent. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is involved in various metabolic pathways, primarily those related to its catalytic functions. It interacts with enzymes such as cytochrome P450 oxidases, influencing metabolic flux and altering metabolite levels . These interactions can affect the overall metabolic balance within cells, making the compound a useful probe in metabolic studies.

Transport and Distribution

Within cells and tissues, (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its catalytic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity and efficiency in biochemical reactions.

Propriétés

IUPAC Name |

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHFGLGMQFRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6Pd2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1581285-85-9 |

Source

|

| Record name | (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)

![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)